1,2-Oxazinane hydrochloride
Overview
Description
1,2-Oxazinane hydrochloride is a chemical compound with the CAS Number: 54722-74-6 . It is supplied by leading companies in the global Life Science industry for research, biotechnology development, and production .
Synthesis Analysis
A novel approach to synthesize chiral 1,2-oxazinane spirocyclic scaffolds has been disclosed. This involves an organocatalytic [4 + 2] cycloaddition reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated ester . Furthermore, a hydrazide 1,4-synthon is designed and synthesized to construct chiral hexahydropyridazin spirocyclic scaffolds with methyleneindolinones via [4 + 2] cycloaddition reaction .
Molecular Structure Analysis
The molecular formula of 1,2-Oxazinane hydrochloride is C4H10ClNO . The average mass is 87.120 Da and the monoisotopic mass is 87.068413 Da .
Chemical Reactions Analysis
The development of [3 + 3] cycloaddition reactions between oxyallyl cations and nitrones to yield 1,2-oxazinane heterocycles has been reported . Oxyallyl cation intermediates, generated in situ from α-tosyloxy ketones in the presence of hexafluoro-2-propanol (HFIP), a cosolvent, and a base, are found to react with a range of nitrones to afford the desired products .
Physical And Chemical Properties Analysis
1,2-Oxazinane hydrochloride is a solid substance . It has a molecular weight of 123.58 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .
Scientific Research Applications
Synthesis and Medicinal Chemistry
Functionalized 1,2-oxazinanes are notable in synthetic and medicinal chemistry. The study by Huang et al. (2019) highlights a method for synthesizing trans-4-hydroxyl-5-azido/cyano/amino 1,2-oxazinanes, which could be crucial for future developments in this field. The process involves N-COR 3,6-dihydro-1,2-oxazine oxides, opened by nucleophiles with Lewis acid catalysts enhancing reaction rate and regioselectivity. The method allows access to NH 1,2-oxazinanes, expanding the potential applications of these compounds in synthetic chemistry (Huang et al., 2019).
Chiral Weinreb Amide-Type Auxiliaries
The work by Hilt et al. (2021) explores 1,2-oxazinanes as chiral cyclic Weinreb amide auxiliaries, showcasing their role in a three-component, one-pot reaction. This approach led to the creation of chiral α-substituted ketones with high diastereomeric ratios, indicating the potential of 1,2-oxazinanes in the field of stereoselective synthesis (Hilt et al., 2021).
Versatile Synthetic Building Blocks
Sleebs et al. (2007) and Nguyen et al. (2012) both emphasize the versatility of 1,3-oxazinan-6-ones, a related compound to 1,2-oxazinane, in synthesizing highly functionalized amino acids. These studies demonstrate the utility of these compounds in producing a variety of protected N-H and N-methyl α-hydroxy- and α-methyl-β-amino acids, highlighting the diverse synthetic applications of the oxazinane framework (Sleebs et al., 2007; Nguyen et al., 2012).
Energetic Materials
The study by Xue et al. (2019) focuses on the use of 1,3-oxazinane in the creation of advanced energetic materials. The synthesized compounds, TNTON and ADTON, showed promising properties, such as low glass transition temperatures and high thermal stability, indicating their potential in melt-cast explosives (Xue et al., 2019).
Gold-Catalyzed Synthesis
Alcaide et al. (2013) and Toste (2013) explore the gold-catalyzed synthesis of 1,3-oxazinan-2-ones and 1,3-oxazin-2-one derivatives. These studies highlight the role of gold salts in promoting regioselective synthetic routes, contributing to the broader applicability of oxazinane derivatives in organic synthesis (Alcaide et al., 2013; Toste, 2013).
Safety And Hazards
Future Directions
Given the relevance of spiro-oxindole scaffolds and 1,2-oxazinane or hexahydropyridazin, it is anticipated that incorporation of both pharmaceutical and biological structural motifs into one molecule might lead to the creation of new compounds with potentially interesting properties . Therefore, it is significant for drug design to introduce 1,2-oxazinane and hexahydropyridazin into spiro-oxindole scaffolds at the C3-position .
properties
IUPAC Name |
oxazinane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-4-6-5-3-1;/h5H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGVPVHYMUHFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCONC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514997 | |
Record name | 1,2-Oxazinane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Oxazinane hydrochloride | |
CAS RN |
54722-74-6 | |
Record name | 1,2-Oxazinane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazinane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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